N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(difluoromethylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO6S/c1-18(23,11-6-7-13-14(8-11)27-10-26-13)9-21-16(22)12-4-2-3-5-15(12)28(24,25)17(19)20/h2-8,17,23H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLMBRIZBXILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluoromethyl sulfonyl benzamide structure. Its molecular formula is with a molecular weight of approximately 396.4 g/mol. The presence of the difluoromethyl group is notable for enhancing biological activity through improved lipophilicity and metabolic stability.
Target Enzymes
The primary molecular targets of this compound are the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, which leads to the synthesis of prostaglandins involved in inflammation and pain signaling.
Mode of Action
This compound acts as an inhibitor of COX enzymes. By binding to the active site of these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
In Vitro Studies
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in HeLa cervical cancer cells with an IC50 value in the low micromolar range. Comparative studies reveal that its activity is more pronounced in 2D cultures than in 3D cultures, suggesting that the compound's efficacy may be influenced by the cellular environment .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 6.26 |
| A549 (lung) | 9.48 |
| MRC-5 (normal) | >20 |
Antitumor Activity
The compound has shown potential as an antitumor agent , particularly against lung cancer cell lines (A549 and HCC827). Its selectivity profile indicates that while it is effective against cancer cells, it also affects normal fibroblast cells (MRC-5), highlighting the need for further structural optimization to enhance selectivity .
Pharmacokinetics
Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and permeability. This characteristic is essential for its potential development as an oral therapeutic agent .
Case Studies
Recent case studies have explored the efficacy of this compound in combination therapies for enhanced antitumor effects. For example, when used alongside established chemotherapeutics like doxorubicin, it exhibited synergistic effects in reducing tumor growth in preclinical models .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide exhibits significant pharmacological potential:
- Serotonin Receptor Interaction : The compound acts as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders .
- Acetylcholinesterase Inhibition : Similar derivatives have shown inhibition of acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Insect Growth Regulation : Research indicates effectiveness in inhibiting chitinases in insects, suggesting applications as insect growth regulators (IGRs) .
Applications in Medicinal Chemistry
The compound's diverse biological activities make it a candidate for various therapeutic applications:
- Antidepressants : Due to its interaction with serotonin receptors, it may be developed as an antidepressant or anxiolytic agent.
- Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease.
- Agricultural Chemicals : Its insecticidal properties could lead to its use as an environmentally friendly pesticide.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
-
In Vitro Studies : In vitro assays demonstrated that derivatives containing the benzo[d][1,3]dioxole structure effectively inhibit target enzymes related to neurotransmitter systems .
Study Focus Findings Serotonin Activity Competitive antagonist at 5-HT receptors Acetylcholinesterase Significant inhibition observed Insect Growth Regulation Effective chitinase inhibition - Pharmacological Evaluations : Evaluations have shown promising results regarding the compound's safety profile and efficacy in animal models for mood disorders and neurodegeneration .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Analogues:
Key Observations:
- The difluoromethyl sulfonyl group in the target compound differs from the methylsulfonyl group in LUF7747, which may alter electronic properties and target selectivity .
- The absence of conjugated dienes (as in D14) suggests reduced planarity, possibly affecting membrane permeability .
Physicochemical Properties
Hypothesized Properties Based on Analogues:
Notes:
Q & A
Advanced Research Question
- Metabolite profiling : Identify toxic metabolites (e.g., sulfonic acid derivatives) using hepatic microsome assays coupled with LC-HRMS .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on plasma exposure .
- Histopathological screening : Evaluate liver/kidney tissue post-administration for necrosis or inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
